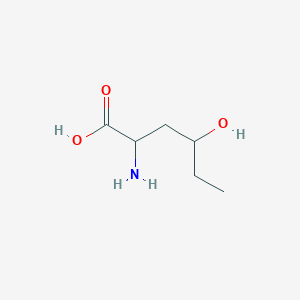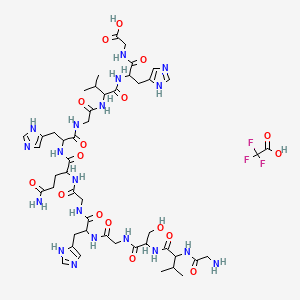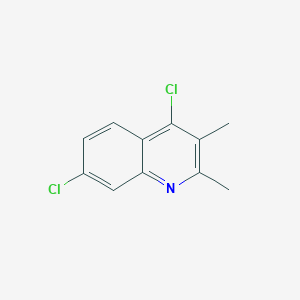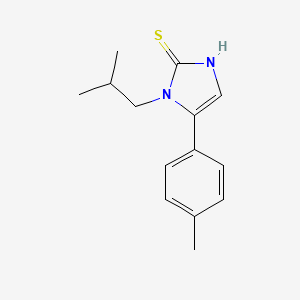
3'-O-Benzyl-(1R)-hydroxy Tapentadol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’-O-Benzyl-(1R)-hydroxy Tapentadol: is a synthetic derivative of Tapentadol, a well-known analgesic. This compound is characterized by the presence of a benzyl group attached to the oxygen atom at the 3’ position and a hydroxyl group at the 1R position. The modifications in its structure are designed to enhance its pharmacological properties, making it a subject of interest in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3’-O-Benzyl-(1R)-hydroxy Tapentadol typically involves multiple steps, starting from Tapentadol. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of Tapentadol are protected using suitable protecting groups to prevent unwanted reactions.
Benzylation: The protected Tapentadol is then subjected to benzylation, where a benzyl group is introduced at the 3’ position using benzyl chloride in the presence of a base like sodium hydride.
Deprotection: The protecting groups are removed to yield the final product, 3’-O-Benzyl-(1R)-hydroxy Tapentadol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used for the protection, benzylation, and deprotection steps.
Purification: The product is purified using techniques like crystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 3’-O-Benzyl-(1R)-hydroxy Tapentadol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The ketone form can be reduced back to the hydroxyl form using reducing agents like sodium borohydride.
Substitution: The benzyl group can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Ketone derivative of 3’-O-Benzyl-(1R)-hydroxy Tapentadol.
Reduction: Original hydroxyl compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Derivatives: Used as a starting material for the synthesis of various derivatives with potential pharmacological activities.
Biology:
Biological Studies: Investigated for its interactions with biological targets, including receptors and enzymes.
Medicine:
Analgesic Research: Studied for its potential as a pain-relieving agent with improved efficacy and reduced side effects compared to Tapentadol.
Industry:
Pharmaceutical Development: Used in the development of new pharmaceutical formulations and drug delivery systems.
Wirkmechanismus
Molecular Targets and Pathways: 3’-O-Benzyl-(1R)-hydroxy Tapentadol exerts its effects by interacting with opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, leading to analgesic effects. Additionally, it inhibits the reuptake of norepinephrine, contributing to its pain-relieving properties.
Vergleich Mit ähnlichen Verbindungen
Tapentadol: The parent compound, known for its dual mechanism of action as an opioid receptor agonist and norepinephrine reuptake inhibitor.
Oxycodone: Another opioid analgesic with a similar mechanism of action but different chemical structure.
Tramadol: An analgesic with both opioid receptor agonist activity and serotonin-norepinephrine reuptake inhibition.
Uniqueness: 3’-O-Benzyl-(1R)-hydroxy Tapentadol is unique due to its structural modifications, which aim to enhance its pharmacological profile. The presence of the benzyl group and the specific hydroxyl configuration may contribute to improved efficacy and reduced side effects compared to similar compounds.
Eigenschaften
IUPAC Name |
1-(dimethylamino)-2-methyl-3-(3-phenylmethoxyphenyl)pentan-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO2/c1-5-21(23,17(2)15-22(3)4)19-12-9-13-20(14-19)24-16-18-10-7-6-8-11-18/h6-14,17,23H,5,15-16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYTDRZBEHCAVQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)OCC2=CC=CC=C2)(C(C)CN(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(6-Methoxypyridin-3-yl)amino]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12108962.png)
![3-[4,5-Dihydroxy-6-methyl-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B12108967.png)
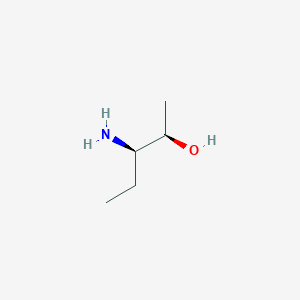
![3-[(2-chlorophenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12108995.png)
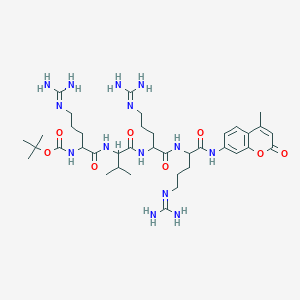
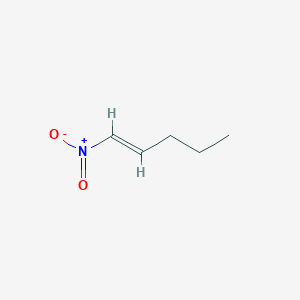
![2-{[(3-Hydroxypropyl)amino]methyl}-6-methoxyphenol](/img/structure/B12109005.png)
